molecular formula C11H13N3O2S B12945843 2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate

2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate

Cat. No.: B12945843
M. Wt: 251.31 g/mol
InChI Key: MPBCFABGZVIRFU-UHFFFAOYSA-N
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Description

2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. The presence of the amino group and the thioether linkage in this compound adds to its chemical versatility and potential for various reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination reactions.

    Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with an appropriate thiol compound under basic conditions.

    Acetylation: The final step involves the acetylation of the thioether derivative to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Acetylation and Deacetylation: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

    Acetylation: Acetic anhydride, acetyl chloride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzimidazole derivatives

    Acetylation: Acetate esters

Scientific Research Applications

2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-benzo[d]imidazol-2-yl)thio)ethyl acetate
  • 5-Amino-1H-benzo[d]imidazole
  • 2-(1H-benzo[d]imidazol-2-yl)ethanol

Uniqueness

2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

2-[(6-amino-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate

InChI

InChI=1S/C11H13N3O2S/c1-7(15)16-4-5-17-11-13-9-3-2-8(12)6-10(9)14-11/h2-3,6H,4-5,12H2,1H3,(H,13,14)

InChI Key

MPBCFABGZVIRFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC1=NC2=C(N1)C=C(C=C2)N

Origin of Product

United States

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